Trimethylsilyl perfluoroheptanoate
Description
Trimethylsilyl (B98337) perfluoroheptanoate is an organosilicon compound that is the silyl (B83357) ester derivative of perfluoroheptanoic acid. Its structure consists of a C7 perfluorinated alkyl chain attached to a carbonyl group, which is in turn bonded to an oxygen atom that is linked to a trimethylsilyl (Si(CH₃)₃) group. While dedicated research focusing exclusively on this molecule is not extensively documented, its chemical significance and potential applications can be inferred from the well-established chemistries of its components: the perfluoroheptanoate moiety and the trimethylsilyl group. The compound serves as a model for understanding the interplay between a highly electronegative, hydrophobic fluorocarbon tail and a reactive, sterically demanding silyl group.
To understand the characteristics of Trimethylsilyl perfluoroheptanoate, it is useful to examine the properties of its chemical precursors, perfluoroheptanoic acid and trimethylsilanol (B90980).
Table 1: Physicochemical Properties of Precursors to this compound
| Property | Perfluoroheptanoic Acid | Trimethylsilanol |
|---|---|---|
| Chemical Formula | C₇HF₁₃O₂ | C₃H₁₀OSi |
| Molar Mass | 364.06 g·mol⁻¹ | 90.20 g·mol⁻¹ |
| Appearance | White solid | Colorless liquid |
| Boiling Point | 175 °C | 99 °C wikipedia.org |
| Acidity (pKa) | ~0-1 (strong acid) wikipedia.org | 11 (weak acid) wikipedia.org |
| Key Feature | Highly fluorinated, hydrophobic, and lipophobic chain | Volatile organosilicon compound wikipedia.org |
This table presents data for the precursor molecules to provide context for the properties of the resulting ester.
Perfluoroalkyl carboxylic acids (PFCAs) are analogues of standard carboxylic acids where the hydrogen atoms on the alkyl chain have been replaced by fluorine atoms. wikipedia.org This substitution results in significantly stronger acids and imparts unique properties such as high thermal stability and hydrophobicity. wikipedia.org The formation of esters from these acids is a common transformation.
Silyl esters, in general, are known as reactive intermediates in organic synthesis. core.ac.uk They are typically more susceptible to nucleophilic attack than their alkyl ester counterparts. core.ac.uk The synthesis of a silyl ester like this compound would likely proceed via the reaction of perfluoroheptanoic acid with a suitable silylating agent. Common reagents for this transformation include trimethylsilyl chloride (TMSCl) or the more reactive trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf), often in the presence of a base to neutralize the acidic byproduct. wikipedia.orgrichmond.edu
The reaction would be: C₆F₁₃COOH + (CH₃)₃SiCl → C₆F₁₃COOSi(CH₃)₃ + HCl
The reactivity of the resulting ester is influenced by the strong electron-withdrawing nature of the perfluoroheptyl group. Studies on analogous compounds, such as fluorinated trimethylsilyl enol ethers, have shown that the presence of perfluorinated substituents can decrease the nucleophilic reactivity of the molecule by several orders of magnitude compared to non-fluorinated versions. nih.govacs.org This suggests that while the Si-O bond in this compound provides a site for reaction, the perfluorinated chain modulates its reactivity, potentially rendering it more stable than other silyl esters under certain conditions.
The trimethylsilyl (TMS) group is one of the most ubiquitous functional groups in modern organic chemistry, primarily serving two major roles: as a protecting group and as a derivatizing agent for analysis.
As a protecting group, the TMS moiety is commonly used to mask the reactivity of hydroxyl groups, including those in alcohols and carboxylic acids. This protection is crucial in multi-step syntheses where other parts of a molecule need to be modified without interference from a reactive -OH group. The TMS group is typically installed using trimethylsilyl chloride in the presence of a base and can be readily removed under mild acidic conditions or with a fluoride (B91410) source, a process known as deprotection.
In analytical chemistry, particularly gas chromatography (GC) and mass spectrometry (GC-MS), derivatization with a TMS group is a standard technique. ed.gov Many compounds, including carboxylic acids, are not volatile enough to be analyzed directly by GC. Converting the carboxylic acid to its trimethylsilyl ester significantly increases its volatility by replacing the hydrogen-bonding proton with a non-polar, sterically bulky TMS group. This allows for efficient separation and analysis by GC, a technique that has been applied to various classes of compounds. ed.gov
The combination of fluorine and silicon within a single molecule creates a class of compounds with unique and highly desirable properties. Research into fluorinated organosilicon compounds is an active and expanding area, driven by their potential in materials science, catalysis, and medicinal chemistry.
In materials science, the incorporation of fluorinated chains into polysiloxane polymers leads to materials with low surface energy, high thermal stability, and chemical resistance. nih.govgoogle.com These properties are exploited in the development of hydrophobic and water-repellent coatings, high-performance lubricants, and advanced elastomers. google.com The synergy between the flexible, stable siloxane backbone and the oleophobic/hydrophobic nature of the fluorinated side chains is key to these applications. nih.gov
In synthetic chemistry, fluorinated organosilicon reagents are valuable tools. For example, trimethylsilyl trifluoromethanesulfonate (TMSOTf) is a powerful catalyst and silylating agent used in complex organic syntheses. wikipedia.orgrichmond.edu Furthermore, compounds like trifluoromethyltrimethylsilane serve as important reagents for introducing the trifluoromethyl (CF₃) group into organic molecules, a modification that is highly sought after in pharmaceutical and agrochemical development due to its ability to enhance metabolic stability and bioactivity. wikipedia.orgacs.org Recent research has also focused on the development of novel catalytic systems, such as palladium-catalyzed hydrosilylation, to create complex fluorinated vinylsilanes, which are versatile building blocks for further chemical modification. acs.org The synthesis of fluorinated piperidines for pharmaceutical applications also highlights the drive to create new fluorinated architectures. nih.gov
Table 2: Research Applications of Related Fluorinated and Organosilicon Compounds
| Compound Class | Research Application Area | Significance |
|---|---|---|
| Fluorinated Silyl Enol Ethers | Mechanistic Organic Chemistry | Used to study how perfluorination impacts the nucleophilic reactivity of key synthetic intermediates. nih.govacs.org |
| Fluorinated Polysiloxanes | Materials Science | Creation of materials with high thermal stability, chemical resistance, and hydrophobicity for coatings and lubricants. nih.govgoogle.com |
| Trifluoromethyltrimethylsilane | Synthetic Reagent | Key reagent for nucleophilic trifluoromethylation, important in pharmaceutical and agrochemical synthesis. wikipedia.org |
| Fluorinated Vinylsilanes | Synthetic Building Blocks | Versatile intermediates prepared via catalysis, enabling access to complex fluorinated molecules. acs.org |
| Trimethylsilyl Derivatives | Analytical Chemistry | Increases volatility of polar compounds (e.g., acids, alcohols) for analysis by Gas Chromatography (GC). ed.gov |
Structure
3D Structure
Properties
IUPAC Name |
trimethylsilyl 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F13O2Si/c1-26(2,3)25-4(24)5(11,12)6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)23/h1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYQRAIWCHDWCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F13O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301022654 | |
| Record name | Trimethylsilyl perfluoroheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301022654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1244856-04-9 | |
| Record name | Trimethylsilyl perfluoroheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301022654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Reaction Mechanisms of Trimethylsilyl Perfluoroheptanoate
Silylation Chemistry Employing Perfluorinated Silyl (B83357) Esters
Silylation is a chemical process that introduces a silyl group, such as trimethylsilyl (B98337) (TMS), into a molecule by replacing an active hydrogen atom on functional groups like alcohols, amines, or carboxylic acids. iupac.orgcampbellscience.comregistech.com Perfluorinated silyl esters are a class of highly reactive silylating agents.
Perfluorinated silyl esters are exceptionally potent reagents for the silylation of a wide range of functional groups. The general reaction for silylating an alcohol (ROH) with Trimethylsilyl perfluoroheptanoate would proceed as follows, typically in the presence of a non-nucleophilic base (like triethylamine (B128534) or 2,6-lutidine) to neutralize the generated perfluoroheptanoic acid:
C₆F₁₃COOSi(CH₃)₃ + ROH + Base → ROSi(CH₃)₃ + [BaseH]⁺[C₆F₁₃COO]⁻
The high reactivity of these esters allows them to silylate even sterically hindered alcohols. wikipedia.org
Furthermore, perfluorinated esters can be used as traceless directing groups in more complex silylation reactions. nih.gov In one strategy, a secondary or tertiary alcohol is first converted to its perfluoroalkyl ester. nih.gov Subsequent hydrosilylation of the ester and in-situ iridium-catalyzed silylation of a β-C(sp³)–H bond leads to the formation of a six-membered dioxasilinane intermediate, which can then be oxidized to a 1,2-diol. nih.gov This sequence highlights the utility of the perfluorinated ester group in facilitating selective C-H functionalization. nih.gov
The reactivity of a trimethylsilylating agent is largely determined by the nature of the leaving group attached to the silicon atom. A better leaving group results in a more electrophilic silicon center and a more powerful silylating agent. This compound is considered one of the most reactive silylating agents due to the exceptional stability of the perfluoroheptanoate anion, which is a very weak base. Its reactivity is comparable to, or exceeds that of, trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf). wikipedia.org
Below is a comparative table of common trimethylsilylating agents, ordered by increasing reactivity.
| Reagent Name | Abbreviation | Leaving Group | Relative Reactivity | Key Characteristics |
|---|---|---|---|---|
| Hexamethyldisilazane (B44280) | HMDS | (CH₃)₃SiNH⁻ | Weak | Mild; byproduct is ammonia (B1221849); often requires a catalyst. researchgate.net |
| N,O-Bis(trimethylsilyl)acetamide | BSA | CH₃C(OSi(CH₃)₃)=NSi(CH₃)₃ | Moderate | Volatile, neutral byproducts. wordpress.com |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | CF₃C(OSi(CH₃)₃)=NSi(CH₃)₃ | Strong | More reactive than BSA due to the electron-withdrawing CF₃ group. registech.comwordpress.com |
| Trimethylsilyl chloride | TMSCl | Cl⁻ | Strong | Common and cost-effective; produces corrosive HCl byproduct. wikipedia.org |
| Trimethylsilyl bromide | TMSBr | Br⁻ | Very Strong | More reactive than TMSCl. colostate.edu |
| Trimethylsilyl iodide | TMSI | I⁻ | Extremely Strong | Highly reactive but sensitive to light and oxidation. colostate.edu |
| Trimethylsilyl trifluoromethanesulfonate | TMSOTf | CF₃SO₃⁻ | Extremely Strong | Highly electrophilic; used as both a silylating agent and a Lewis acid catalyst. wikipedia.org |
| This compound | - | C₆F₁₃COO⁻ | Extremely Strong | Highly reactive, analogous to TMSOTf; generates a stable perfluorinated carboxylate anion. |
Nucleophilic Acyl Substitution and Ester Exchange Pathways
In addition to reactions centered on the trimethylsilyl group, the ester functionality of this compound can also undergo reaction. The carbonyl carbon of the perfluoroheptanoate group is highly electrophilic due to the strong electron-withdrawing effect of the C₆F₁₃ chain.
This makes the compound susceptible to nucleophilic acyl substitution. khanacademy.org In this mechanism, a nucleophile (Nu⁻) attacks the carbonyl carbon, leading to a tetrahedral intermediate. The subsequent departure of the trimethylsiloxide anion, or more likely, the cleavage of the Si-O bond by another species after the initial attack, would result in a new acyl derivative. However, because the trimethylsilyl group itself is highly reactive, reactions at the carbonyl are less common than silylation reactions.
A more relevant pathway is ester exchange, or transesterification. masterorganicchemistry.com Under either acidic or basic conditions, an alcohol can react with an ester to exchange the alkoxy group. masterorganicchemistry.com For this compound, reaction with an alcohol (R'OH) could lead to the formation of a different perfluoroheptanoate ester (C₆F₁₃COOR') and trimethylsilanol (B90980) ((CH₃)₃SiOH). This reaction would be driven by the relative concentrations of the reactants and products, often requiring a large excess of the alcohol. masterorganicchemistry.com
Advanced Analytical Methodologies for Trimethylsilyl Perfluoroheptanoate
Chromatographic Techniques for Separation and Quantification
Chromatographic techniques are fundamental for isolating and measuring Trimethylsilyl (B98337) perfluoroheptanoate from complex mixtures. Both gas and liquid chromatography offer distinct advantages depending on the analytical goals.
Liquid Chromatography (LC) Approaches for Perfluorinated Compounds
Liquid chromatography, especially when coupled with tandem mass spectrometry (LC-MS/MS), is the predominant analytical technique for perfluorinated compounds (PFCs) like perfluoroheptanoic acid. nih.govresearchgate.netnih.gov A key advantage of LC is that it can directly analyze these compounds in their ionic form without the need for derivatization. nih.govnih.gov
Reversed-phase chromatography is the most common separation mode, utilizing C8 or C18 stationary phases. nih.govnih.gov The mobile phase typically consists of a mixture of an aqueous component, often containing a buffer like ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) to control pH and improve ionization, and an organic solvent such as methanol (B129727) or acetonitrile. acs.orgmdpi.com Gradient elution, where the proportion of the organic solvent is increased during the run, is often employed to separate a wide range of PFCs with different chain lengths and functional groups within a single analysis. acs.org
Table 2: Typical LC Parameters for Perfluorinated Compound Analysis
| Parameter | Typical Conditions | Purpose |
|---|---|---|
| Column | C18 or C8 (e.g., 150 mm length, 2.1 mm ID, 5 µm particle size) | Provides separation based on hydrophobicity. nih.gov |
| Mobile Phase A | Water with ammonium acetate or ammonium formate (e.g., 2-20 mM) | Aqueous component, provides ions for ESI. acs.org |
| Mobile Phase B | Methanol or Acetonitrile | Organic modifier to elute analytes. acs.org |
| Flow Rate | 0.2 - 0.5 mL/min | Controls the speed of the separation. acs.org |
| Injection Volume | 1 - 20 µL | Amount of sample introduced for analysis. acs.org |
| Detection | Tandem Mass Spectrometry (MS/MS) | Provides high sensitivity and selectivity. researchgate.netnih.gov |
This table outlines typical conditions for the analysis of perfluorinated compounds using liquid chromatography.
Mass Spectrometry (MS) Characterization and Detection
Mass spectrometry is an indispensable tool for the detection and structural confirmation of analytes following chromatographic separation. Different ionization and analysis techniques offer specific advantages for studying compounds like Trimethylsilyl perfluoroheptanoate.
Electron Ionization (EI) and Chemical Ionization (CI) Mass Spectrometry
Electron Ionization (EI) is a hard ionization technique commonly paired with GC. When a molecule like this compound is subjected to EI, it is bombarded with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion and extensive fragmentation. wustl.eduyoutube.com While this fragmentation provides a characteristic "fingerprint" mass spectrum that is useful for structural elucidation and library matching, it can sometimes result in a weak or absent molecular ion peak, making it difficult to determine the molecular weight. wustl.edunih.gov The fragmentation of TMS derivatives is well-studied, often involving characteristic ions that confirm the presence of the silyl (B83357) group. nih.govnih.gov
Chemical Ionization (CI) is a softer ionization method that results in less fragmentation and often a more abundant ion related to the molecule's mass. acs.org Negative Chemical Ionization (NCI) is particularly well-suited for analyzing electronegative compounds such as perfluorinated substances. wustl.edunih.gov In NCI, the analyte captures a low-energy electron, leading to the formation of a stable negative molecular ion with minimal fragmentation. This high selectivity and sensitivity make GC-NCI-MS a powerful technique for the quantitative analysis of derivatized perfluorinated compounds. acs.orgnih.gov
High-Resolution Mass Spectrometry (HRMS) for Trace Analysis
High-Resolution Mass Spectrometry (HRMS), utilizing technologies like Time-of-Flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements. researchgate.netchromatographyonline.com This capability is crucial for the trace analysis of environmental contaminants like perfluoroheptanoic acid, as it allows for the confident identification of analytes in complex matrices such as water, soil, and biological tissues. mdpi.comresearchgate.net
The primary advantage of HRMS is its ability to distinguish between compounds with the same nominal mass but different elemental compositions (isobaric interferences). chromatographyonline.com This significantly reduces the potential for false-positive results, a common challenge in trace analysis using lower-resolution instruments. chromatographyonline.com HRMS is also a powerful tool for non-targeted screening to identify novel or unexpected PFAS and their transformation products in various samples. mdpi.comresearchgate.net
Table 3: Advantages of High-Resolution Mass Spectrometry (HRMS)
| Feature | Benefit | Application to Perfluoroheptanoate Analysis |
|---|---|---|
| High Mass Accuracy | Provides exact mass measurements (typically <5 ppm error). chromatographyonline.com | Unambiguous confirmation of the elemental formula of perfluoroheptanoate. |
| High Resolving Power | Separates target analyte signals from co-eluting matrix interferences. chromatographyonline.com | Reduces false positives and improves accuracy in complex samples like food or serum. chromatographyonline.com |
| Full-Scan Sensitivity | Allows for retrospective data analysis without re-running samples. | Enables searching for previously un-targeted transformation products of perfluoroheptanoate. |
| Non-Targeted Screening | Facilitates the discovery and identification of unknown compounds. mdpi.comresearchgate.net | Identification of novel perfluorinated compounds in environmental and biological systems. |
This table summarizes the key benefits of using HRMS for the analysis of trace contaminants.
Isotope Dilution Mass Spectrometry for Quantification
Isotope dilution mass spectrometry is considered the gold standard for the accurate and precise quantification of organic micropollutants, including perfluorinated compounds. nih.govresearchgate.net The technique involves adding a known quantity of a stable, isotopically-labeled version of the target analyte (e.g., ¹³C-PFHpA) to the sample prior to any extraction or cleanup steps. nih.govresearchgate.net
This isotopically-labeled internal standard is chemically identical to the native analyte and therefore experiences the same losses during sample preparation and the same ionization response (or suppression/enhancement) in the mass spectrometer's source. nih.govnih.gov By measuring the ratio of the native analyte to its labeled standard, it is possible to accurately calculate the initial concentration of the analyte in the sample, effectively correcting for both matrix effects and procedural losses. researchgate.netnih.govresearchgate.net This approach yields highly reliable quantitative data essential for environmental monitoring, human exposure assessment, and regulatory compliance.
Table 4: Principle of Isotope Dilution for Quantification
| Step | Action | Rationale |
|---|---|---|
| 1. Spiking | A known amount of a stable isotope-labeled internal standard (e.g., ¹³C₄-PFOA) is added to the sample at the beginning of the workflow. nih.gov | The standard will undergo the same processing as the native analyte. |
| 2. Sample Preparation | The sample is subjected to extraction, concentration, and cleanup. | Both the native analyte and the labeled standard are lost in equal proportions. |
| 3. Analysis | The sample is analyzed by LC-MS/MS or GC-MS. | The instrument measures the signal response ratio of the native analyte to the labeled standard. |
| 4. Quantification | The concentration of the native analyte is calculated based on the measured ratio and the known amount of the standard added. | The ratio corrects for analyte loss and matrix-induced signal suppression or enhancement, ensuring high accuracy and precision. nih.gov |
This table outlines the workflow and principle behind the isotope dilution quantification method.
Spectroscopic Characterization Methods (for structural elucidation of related compounds)
The structural elucidation of trimethylsilyl esters, including this compound and its analogs, relies on a suite of advanced spectroscopic techniques. These methods provide detailed information about the molecular framework, functional groups, and elemental composition of the compounds. The following sections detail the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and X-ray Photoelectron Spectroscopy (XPS) in the characterization of these and structurally related molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organosilicon compounds. By observing the magnetic behavior of atomic nuclei, NMR provides granular detail about the chemical environment of hydrogen (¹H), carbon-¹³ (¹³C), and silicon-²⁹ (²⁹Si) atoms within a molecule.
In the context of trimethylsilyl esters, ¹H NMR is instrumental for identifying the trimethylsilyl (TMS) group, which typically presents as a sharp singlet in the upfield region of the spectrum, usually around 0.2-0.4 ppm. The integration of this signal corresponds to the nine equivalent protons of the three methyl groups.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The carbon atoms of the TMS group also have a characteristic chemical shift, generally appearing near 0 ppm. The carbonyl carbon of the ester group is typically observed significantly downfield, often in the range of 160-180 ppm, due to the deshielding effect of the adjacent oxygen atoms. The fluorinated carbons of the perfluoroalkyl chain exhibit complex splitting patterns due to C-F coupling.
²⁹Si NMR is particularly valuable for confirming the presence and environment of the silicon atom. For trimethylsilyl esters of sulfonic acids, ²⁹Si NMR chemical shifts have been reported, providing a reference for the silylated ester environment. umich.edu For instance, the chemical shifts can vary depending on the electronic nature of the substituent attached to the ester group.
While specific spectral data for this compound is not publicly available, the following table provides representative ¹H and ¹³C NMR chemical shifts for related trimethylsilyl compounds and the perfluoroheptanoate moiety in a different chemical environment, illustrating the expected regions for key signals.
| Compound/Moiety | Nucleus | Chemical Shift (ppm) | Multiplicity | Notes |
| Trimethylsilane | ¹H | ~0.0 | Singlet | Reference standard; indicates typical TMS proton resonance. |
| Trimethylsilyl-ethyne | ¹H | ~0.15 | Singlet | TMS protons adjacent to a sp-hybridized carbon. |
| Ti-perfluoroheptanoate complex | ¹H | Not applicable | - | The perfluoroheptanoate chain itself lacks protons. |
| 2-methylpropanoic acid | ¹³C | ~180 | Singlet | Example of a carboxylic acid carbonyl carbon resonance. |
| Trimethylsilyl-ethyne | ¹³C | ~93 | Singlet | TMS carbon resonance. |
| 4-(2-(trimethylsilyl)ethynyl)benzonitrile | ¹³C | -0.26 | Singlet | Example of a TMS carbon resonance in a more complex molecule. rsc.org |
This table is illustrative and compiles data from related compounds to indicate expected chemical shift regions.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum is expected to show characteristic absorption bands for the C=O group of the ester, the Si-C and Si-O bonds of the trimethylsilyl moiety, and the C-F bonds of the perfluoroalkyl chain.
The carbonyl (C=O) stretching vibration of the ester group is one of the most prominent features and typically appears in the region of 1700-1750 cm⁻¹. The exact position can be influenced by the electronegativity of the perfluoroalkyl group. The strong absorption bands corresponding to the C-F stretching vibrations are expected in the region between 1100 and 1300 cm⁻¹.
The trimethylsilyl group also gives rise to distinct absorption bands. The symmetric deformation of the Si-(CH₃)₃ group, often referred to as the "silicon-methyl rocking" vibration, results in a strong and characteristic band around 1250 cm⁻¹. The Si-C stretching vibrations are typically observed in the 800-900 cm⁻¹ region. researchgate.net The Si-O single bond stretch is expected to appear in the 1000-1100 cm⁻¹ range.
The following table summarizes the expected characteristic IR absorption bands for this compound based on data from related compounds.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (Ester) | Stretch | 1700 - 1750 | Strong |
| C-F | Stretch | 1100 - 1300 | Strong, Broad |
| Si-(CH₃)₃ | Symmetric Deformation | ~1250 | Strong |
| Si-O | Stretch | 1000 - 1100 | Medium to Strong |
| Si-C | Stretch | 800 - 900 | Strong |
This table is illustrative and based on characteristic vibrational frequencies of the functional groups.
X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS is particularly useful for analyzing the surface of materials and thin films. While not a primary tool for bulk structural elucidation, it can provide valuable information about the surface of materials functionalized with compounds like this compound.
In a typical XPS analysis, a sample is irradiated with a beam of X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoemitted electrons is measured, and from this, the binding energy of the electrons can be determined. The binding energy is characteristic of the element and its chemical environment.
For a surface treated with this compound, XPS would be expected to detect the presence of silicon (Si), carbon (C), oxygen (O), and fluorine (F). High-resolution scans of the individual elemental regions can provide information about the chemical states.
Si 2p: The binding energy of the Si 2p peak would be indicative of the silicon in the trimethylsilyl group, likely in a Si-O-C environment.
C 1s: The C 1s spectrum would be complex, with distinct peaks corresponding to the C-Si bonds of the trimethylsilyl group, the aliphatic carbons, the carbonyl carbon (C=O), and the highly shifted carbons of the perfluoroalkyl chain (C-F).
O 1s: The O 1s spectrum would show components corresponding to the oxygen in the ester linkage (Si-O-C and C=O).
F 1s: A strong F 1s signal would be a clear indicator of the perfluoroalkyl chain on the surface.
The following table illustrates the type of information that can be obtained from an XPS analysis of a surface modified with this compound.
| Element | Core Level | Expected Binding Energy Range (eV) | Information Provided |
| Si | 2p | ~102-104 | Presence and chemical state of silicon (e.g., Si-O) |
| C | 1s | ~284-294 | Different carbon environments (C-Si, C-C, C=O, C-F) |
| O | 1s | ~532-534 | Oxygen in the ester group (Si-O-C, C=O) |
| F | 1s | ~688-690 | Presence and bonding of fluorine (C-F) |
This table presents expected binding energy ranges for illustrative purposes.
Theoretical and Computational Investigations of Perfluorinated Silyl Esters
Quantum Chemical Calculations for Molecular Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic structure of a molecule, which governs its geometry, stability, and chemical reactivity.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for studying reaction mechanisms by calculating the geometries and energies of reactants, transition states, and products.
For a compound like Trimethylsilyl (B98337) perfluoroheptanoate, DFT could be employed to explore its synthesis, typically from a perfluoroheptanoic acid and a silylating agent, or its hydrolysis. Studies on other complex reactions, such as organo-catalyzed nucleosidation involving persilylated nucleobases, have demonstrated that DFT calculations can successfully support proposed mechanisms. researchgate.net In such studies, different functionals (e.g., B3LYP, M05) and basis sets (e.g., 6-31G*, 6-311+G(d,p)) are often compared to find a level of theory that accurately reproduces experimental observations or provides a lower energy profile. researchgate.net The calculations can elucidate the step-by-step pathway of a reaction, identifying key intermediates and the energy barriers associated with each step. For instance, investigations into gas-phase reactions have used DFT at the B3LYP/6-311++G(d,p) level to identify numerous stable intermediates and transition states, constructing detailed Gibbs free energy surfaces to map out the most plausible reaction pathways. nih.gov
Table 1: Illustrative DFT Energy Profile for a Hypothetical Reaction Step (Note: This data is illustrative and not from a specific study on Trimethylsilyl perfluoroheptanoate.)
| Species | Relative Energy (kcal/mol) | Method/Basis Set |
| Reactants | 0.00 | B3LYP/6-311+G(d,p) |
| Transition State | +25.4 | B3LYP/6-311+G(d,p) |
| Intermediate | -5.2 | B3LYP/6-311+G(d,p) |
| Products | -15.8 | B3LYP/6-311+G(d,p) |
This approach can also be used to understand the influence of catalysts or solvent effects on the reaction mechanism. nih.gov
Molecules with rotatable single bonds, such as the Si-O-C linkage and the C-C bonds within the perfluoroalkyl chain of this compound, can exist in various spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformers and determine the energy differences between them.
Studies on related molecules, like 3-(trimethylsilyl)propionic acid, have utilized NMR spectroscopy combined with theoretical calculations to determine conformational preferences in different solvents. nih.gov For silyl (B83357) esters, computational methods can predict the relative energies of different rotamers (e.g., gauche vs. anti). For example, conformational studies on silyloxy pyrone derivatives showed a marked preference for an s-cis arrangement, which was confirmed by both solution-state NMR and solid-state X-ray diffraction. ethz.ch For this compound, DFT or other quantum mechanical methods could be used to calculate the energetic profile of rotation around the key dihedral angles, revealing the most stable, low-energy conformations of the molecule.
Table 2: Hypothetical Relative Energies of Conformers for a Silyl Ester (Note: This data is illustrative and not from a specific study on this compound.)
| Conformer | Dihedral Angle (Si-O-C=O) | Relative Energy (kcal/mol) |
| A (s-cis) | 0° | 0.0 |
| B | 90° | +4.5 |
| C (s-trans) | 180° | +2.1 |
Understanding the preferred conformation is crucial as it influences the molecule's physical properties and how it interacts with other molecules.
Molecular Dynamics Simulations for Intermolecular Interactions
While quantum chemistry is excellent for studying individual molecules, molecular dynamics (MD) simulations are used to model the behavior of a large ensemble of molecules over time. This is essential for understanding the properties of the compound in a liquid or solid state and for studying its interactions with other molecules.
MD simulations calculate the forces between atoms using classical force fields and solve Newton's equations of motion to simulate their movements. This allows for the study of bulk properties and intermolecular interactions, such as van der Waals forces and electrostatic interactions. A study on liquid 1,1,1,2-tetrafluoroethane (B8821072) (a fluorinated alkane) used MD simulations to provide detailed data on atomistic interactions, identifying key interaction modes and their topological arrangements. nih.gov Similar simulations for this compound could reveal how the polar ester group and the fluorinated chain direct the packing and intermolecular associations in the condensed phase. Calculations of binding free energies using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can quantify the strength of these interactions. nih.gov
Prediction of Spectroscopic Parameters and Chemical Reactivity
Computational methods are increasingly used to predict spectroscopic data, which can aid in the identification and characterization of new compounds. The quantum chemistry method QCEIMS, for example, has been used to automatically generate electron ionization (EI) mass spectra from compound structures. nih.gov For trimethylsilylated derivatives of various small molecules, this method showed a weighted dot score similarity of 635 (out of 1000) when compared to experimental spectra from the NIST17 library. nih.gov Such in-silico generation of mass spectra for this compound could predict its fragmentation patterns, which is invaluable for its detection in complex mixtures using GC-MS.
Furthermore, computational models are advancing the prediction of chemical reactivity itself. Transformer-based machine learning models, trained on large datasets of chemical reactions, can predict the likely products given a set of reactants and reagents. arxiv.orgresearchgate.net These models learn underlying reactivity patterns and can be applied to novel substrates. For a compound like this compound, which combines a silyl group with a perfluoroalkyl chain, such models could help predict its behavior in various chemical transformations, complementing insights from mechanistic DFT studies. chemrxiv.org
Q & A
Q. What are the common derivatization methods for analyzing perfluorinated compounds like trimethylsilyl perfluoroheptanoate via GC-MS?
Trimethylsilyl (TMS) derivatization is widely used to enhance volatility and thermal stability for GC-MS analysis. For perfluorinated acids, reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are employed to replace labile protons (e.g., -COOH) with TMS groups. Critical parameters include reaction temperature (e.g., 50°C for 30 min) and stoichiometric ratios to ensure complete derivatization. Validation involves checking for unreacted starting material via retention time shifts or spectral purity .
Q. How can researchers synthesize this compound from its parent acid?
A typical route involves reacting perfluoroheptanoic acid with trimethylsilyl chloride (TMSCl) in the presence of a base (e.g., pyridine or triethylamine) to neutralize HCl byproducts. The reaction is monitored by FTIR for the disappearance of the carboxylic acid O-H stretch (~2500-3300 cm⁻¹) and the emergence of TMS C-Si stretches (~1250 cm⁻¹). Purification via fractional distillation or column chromatography is essential to remove excess TMSCl and base .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorination, silylation) influence the aggregation behavior of this compound in aqueous solutions?
Fluorinated alkyl chains exhibit hydrophobic and lipophobic interactions, while the TMS group alters steric and electronic properties. Critical micelle concentration (CMC) can be determined via ¹⁹F NMR chemical shift analysis, where shielding/deshielding effects reflect micelle formation. For example, β-cyclodextrin inclusion studies show CMC shifts from 104 mM (free perfluoroheptanoate) to 116 mM (complexed), indicating reduced self-association due to host-guest interactions .
Q. What analytical challenges arise when quantifying trace levels of this compound in environmental matrices?
Matrix effects (e.g., co-eluting organics in soil/water extracts) and column adsorption of perfluorinated compounds require mitigation. Strategies include:
- Pre-concentration : Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., WAX cartridges).
- Internal standards : Isotopically labeled analogs (e.g., ¹³C₃-trimethylsilyl perfluoroheptanoate) to correct for recovery losses.
- GC-MS/MS optimization : Using electron ionization (EI) with selective ion monitoring (SIM) for fragment ions like [CF₃]⁺ (m/z 69) and [Si(CH₃)₃]⁺ (m/z 73) .
Q. How can conflicting data on the thermal stability of this compound be resolved?
Discrepancies in decomposition temperatures (e.g., 150°C vs. 180°C) may stem from impurities or moisture content. Thermogravimetric analysis (TGA) under inert gas (N₂/Ar) and controlled humidity (<5% RH) is critical. Parallel experiments using differential scanning calorimetry (DSC) can identify exothermic/endothermic events linked to Si-O bond cleavage or fluorocarbon chain degradation .
Methodological Guidance
Q. What statistical approaches are recommended for interpreting heterogeneous datasets (e.g., CMC variations across solvents)?
Multivariate analysis (e.g., principal component analysis, PCA) can identify solvent polarity, hydrogen bonding, and dielectric constant as key variables affecting CMC. For reproducibility, report confidence intervals (95% CI) and use tools like Bland-Altman plots to assess inter-laboratory variability .
Q. How should researchers design experiments to study the environmental persistence of this compound?
- Hydrolysis studies : Expose the compound to buffered solutions (pH 4–9) at 25–50°C, monitoring degradation via LC-MS.
- Photolysis : Use UV-Vis irradiation (λ = 254 nm) in quartz reactors, with scavengers (e.g., tert-butanol) to distinguish direct vs. indirect pathways.
- QSAR modeling : Relate half-lives to molecular descriptors like logP and polar surface area to predict environmental fate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
